molecular formula C70H84O6 B1626985 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate CAS No. 82145-74-2

5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate

Cat. No.: B1626985
CAS No.: 82145-74-2
M. Wt: 1021.4 g/mol
InChI Key: CMDCDHZHIBRIKE-UHFFFAOYSA-N
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Description

5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate is a complex organic compound offered for scientific research and investigation. It belongs to a class of chemicals related to violanthrone derivatives , which are subjects of interest in various advanced material science and chemical studies. The specific research applications and mechanistic pathways of this particular esterified derivative are an area for further exploration. Researchers may investigate its potential properties, including its optical characteristics or electronic behaviors, which are often associated with extended conjugated aromatic systems. This product is intended for use by qualified laboratory professionals exclusively for in-vitro research purposes. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

(34-octadecanoyloxy-12,21-dioxo-30-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaenyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H84O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-61(71)75-59-47-57-49-37-33-35-39-53(49)69(73)55-45-43-51-52-44-46-56-64-58(50-38-34-36-40-54(50)70(56)74)48-60(68(66(52)64)67(59)65(51)63(55)57)76-62(72)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-40,43-48H,3-32,41-42H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDCDHZHIBRIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H84O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562254
Record name 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1021.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82145-74-2
Record name 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate is a complex organic compound that has garnered attention for its potential biological activities. This article compiles research findings on its biological properties, including anticancer activity, photophysical characteristics, and potential applications in organic electronics.

Chemical Structure and Properties

The compound features an anthraquinone backbone with a dioctadecanoate ester functional group. Its chemical formula is C34H54O4C_{34}H_{54}O_4, and it has notable photophysical properties that are influenced by its structural characteristics.

Anticancer Activity

Research indicates that derivatives of anthraquinone compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene demonstrate high levels of cytotoxicity against various cancer cell lines. In particular:

  • Cell Line Studies : In vitro studies revealed that certain derivatives led to complete cell death in cancer cell lines with growth inhibition percentages exceeding 100% .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and disruption of cellular metabolism in cancerous cells.

Photophysical Properties

The compound's photophysical characteristics are essential for its application in organic electronics:

  • Exciton-Charge Transfer States : The introduction of substituents can enhance the emission properties by breaking symmetry within the molecular structure. This results in improved absorption and emission profiles from both excitonic and charge-transfer states .
  • Spectroscopic Analysis : Detailed investigations using transient absorption spectroscopy have been conducted to understand the dynamics of exciton behavior in these compounds.

Case Studies

StudyFindings
Anticancer Efficacy Demonstrated significant cytotoxicity against breast and lung cancer cell lines.
Photophysical Characterization Enhanced emission properties due to solvent-tunable exciton-charge transfer states.

Research Findings

Several studies have focused on the synthesis and characterization of related compounds:

  • Synthesis Methods : Various synthetic routes have been explored to obtain derivatives with improved biological activity.
  • Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict binding affinities to biological targets, aiding in drug design efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Structural and Functional Group Comparisons
Compound Name CAS RN Molecular Formula Molecular Weight Key Functional Groups Applications
5,10-Dioxo-5,10-dihydroanthra[...]diyl dioctadecanoate 82145-74-2 C₇₀H₈₄O₆ 1,021.41 Ketones (5,10), stearate esters (16,17) Photovoltaics, dyes
16-Nitroanthra[...]pentaphene-5,10-dione 128-60-9 C₃₄H₁₅NO₄ 501.49 Ketones (5,10), nitro group (16) Intermediate for surfactants or explosives
16,17-Dihydroxyviolanthrene-5,10-dione 128-59-6 C₃₄H₁₆O₄ 488.49 Ketones (5,10), hydroxyl groups (16,17) Non-ionic surfactant, anthrone derivatives
Dibromo-16,17-dimethoxy-Anthra[...]pentaphene-5,10-dione - C₃₆H₁₈Br₂O₄ 722.47 Ketones (5,10), bromine, methoxy Potential use in optoelectronics or catalysis
Disodium bis[dibromo-16,17-methoxy...] bis(sulphate) 1324-72-7 C₃₆H₂₀Br₂O₁₀S₂·2Na 882.47 Sulfate esters, bromine, methoxy Specialty surfactants or ionic conductors

Physical and Chemical Property Analysis

Table 2: Key Property Comparisons
Compound Melting Point Solubility Stability Absorbance Max (nm)
Dioctadecanoate derivative 287.2°C (dec.) Low in polar solvents High thermal stability 577 (toluene)
16-Nitro derivative Not reported Likely low in water Reactive due to nitro group Not reported
Dihydroxy derivative Not reported Moderate in alcohols Sensitive to oxidation Not reported
Dibromo-dimethoxy derivative Not reported Insoluble in water High halogen stability Likely shifted due to Br
Disodium sulfate derivative Not reported High in water Ionic, hygroscopic Not reported

Preparation Methods

Condensation of Aromatic Precursors

Polycyclic systems are typically assembled via Friedel-Crafts alkylation or Diels-Alder cycloaddition. For example, violanthrone derivatives form through base-catalyzed condensation of naphthoquinones and anthracenes. In the target compound’s case, a similar strategy likely applies:

  • Starting Materials : 1,5-Dihydroxyanthraquinone and naphthalene-2,3-dicarboxylic acid derivatives.
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 150–200°C.
    • Catalyst: Anhydrous potassium carbonate or sodium hydride.
  • Mechanism : Sequential cyclodehydration and oxidative coupling to fuse aromatic rings.

Oxidative Cyclization

Post-condensation, oxidative cyclization introduces the dione groups. Air or chemical oxidants (e.g., MnO₂, K₃[Fe(CN)₆]) dehydrogenate intermediate dihydroanthracenes to anthraquinones. For the target compound:
$$
\text{Dihydroanthracene intermediate} + \text{O}2 \xrightarrow{\text{Cu(OAc)}2} \text{Anthraquinone core} + 2\text{H}_2\text{O} \quad
$$

Functionalization at C16 and C17 Positions

Introducing hydroxyl groups at positions 16 and 17 precedes esterification. Two primary routes are documented:

Direct Hydroxylation

Electrophilic aromatic substitution (EAS) using fuming sulfuric acid or nitration followed by reduction:

  • Nitration : Treat the core with HNO₃/H₂SO₄ at 0–5°C to install nitro groups.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces nitro to amine, followed by diazotization and hydrolysis to phenol.
Step Reagents Temperature Yield (%)
Nitration HNO₃ (98%), H₂SO₄ 0–5°C 65–70
Reduction H₂ (1 atm), 10% Pd-C 25°C 85–90

Alkoxy Group Substitution

Alternative routes start with ethoxy or methoxy derivatives, as seen in solubilized vat dyes. For example:

  • Ethoxylation : React the core with ethyl bromide and K₂CO₃ in DMF.
  • Hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave ethoxy to hydroxyl.

Esterification with Octadecanoic Acid

The final step conjugates the diol with stearic acid (octadecanoic acid). Two esterification strategies are prevalent:

Stearoyl Chloride Method

  • Reagents :
    • Stearoyl chloride (2.2 eq)
    • Pyridine (base and solvent)
  • Conditions :
    • 0°C → room temperature, 12–24 h
    • Quench with ice-water, extract with dichloromethane.
  • Mechanism : Nucleophilic acyl substitution:
    $$
    \text{Diol} + 2\text{C}{17}\text{H}{35}\text{COCl} \xrightarrow{\text{pyridine}} \text{Dioctadecanoate} + 2\text{HCl} \quad
    $$

Acid-Catalyzed Fischer Esterification

  • Reagents :
    • Stearic acid (excess)
    • H₂SO₄ (catalyst)
    • Toluene (solvent)
  • Conditions :
    • Reflux (110°C), 48 h
    • Azeotropic removal of H₂O.
Method Yield (%) Purity (%)
Stearoyl chloride 78–82 95–98
Fischer esterification 65–70 90–92

Purification and Characterization

Crude product purification involves:

  • Column Chromatography : Silica gel, hexane/ethyl acetate (9:1).
  • Recrystallization : Ethanol/water (4:1) at −20°C.

Key Characterization Data :

  • ¹H NMR (CDCl₃): δ 8.2–8.6 (m, aromatic H), 4.5–4.7 (t, ester OCH₂), 1.2–1.3 (m, CH₂), 0.8 (t, CH₃).
  • IR : 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (anthraquinone C=O).

Challenges and Optimizations

  • Solubility Issues : The aromatic core’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) during early steps.
  • Side Reactions : Over-oxidation during cyclization reduces yields; controlled O₂ flow or milder oxidants (DDQ) are preferable.
  • Esterification Efficiency : Excess stearoyl chloride (2.5 eq) and molecular sieves improve diester formation.

Industrial-Scale Considerations

Batch processes dominate due to:

  • Temperature Control : Exothermic esterification requires jacketed reactors.
  • Catalyst Recovery : Pd-C from hydrogenation steps is filtered and reused.

Q & A

Q. How can researchers optimize the synthesis of 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Computational reaction path searches based on quantum chemical calculations can predict optimal intermediates and transition states, reducing trial-and-error approaches . Advanced tools like COMSOL Multiphysics enable virtual simulations to test reaction conditions, minimizing resource consumption . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in high-boiling solvents (e.g., DMF) can enhance purity. Yield tracking via HPLC or GC-MS is critical for iterative refinement.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : UV-Vis (to confirm π-π* transitions in the anthraquinone core) , FT-IR (for ester C=O stretching at ~1740 cm⁻¹), and ¹H/¹³C NMR (to resolve alkyl chain protons and aromatic protons in the fused polycyclic system) .
  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase, calibrated against anthraquinone derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight (C₇₀H₈₄O₆, theoretical MW: 1060.62) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dioxoanthracene core. Stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways . Avoid exposure to UV light, which may induce photochemical reactions in the conjugated system .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap to predict absorption/emission spectra. Molecular dynamics simulations assess solvent effects on aggregation behavior . Coupling with COMSOL Multiphysics allows modeling exciton migration in thin films, relevant for optoelectronic applications . Validation via time-resolved fluorescence spectroscopy is essential to confirm computational predictions.

Q. What strategies resolve contradictions in experimental data regarding its thermal stability?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic variations. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to quantify decomposition thresholds. Cross-validate with X-ray crystallography to correlate thermal behavior with molecular packing . Reproducibility protocols should standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., solvent-free recrystallization) .

Q. How do structural modifications (e.g., halogenation or alkyl chain variation) affect the compound’s electronic properties?

  • Methodological Answer : Introduce substituents at the 16,17-diyl positions (e.g., bromine for heavy-atom effects) and monitor changes via cyclic voltammetry (redox potentials) and transient absorption spectroscopy (triplet-state lifetimes) . Compare dioctadecanoate analogs with shorter chains (e.g., distearate, C₁₈H₃₆O₂) to assess how alkyl length impacts solubility and aggregation . Machine learning models trained on anthraquinone derivatives can predict structure-property relationships .

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